3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide is a complex organic compound that features a benzothiazole moiety, an oxadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Oxadiazole Ring Formation: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The benzothiazole and oxadiazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under conditions that promote nucleophilic substitution.
Final Amide Formation: The final step involves the formation of the propanamide group by reacting the intermediate with 3,4-dimethylaniline under amide coupling conditions, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: The benzothiazole and oxadiazole rings can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic reagents (Grignard reagents) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving benzothiazole and oxadiazole derivatives.
Industrial Applications: The compound may find use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can engage in π-π stacking interactions, while the oxadiazole ring may participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
- 3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones
Uniqueness
The uniqueness of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3,4-dimethylphenyl)propanamide lies in its combination of a benzothiazole moiety, an oxadiazole ring, and a propanamide group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H20N4O2S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-13-7-8-15(11-14(13)2)22-19(26)9-10-20-24-18(25-27-20)12-28-21-23-16-5-3-4-6-17(16)29-21/h3-8,11H,9-10,12H2,1-2H3,(H,22,26) |
InChI Key |
LLPZPKLMMUBUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.